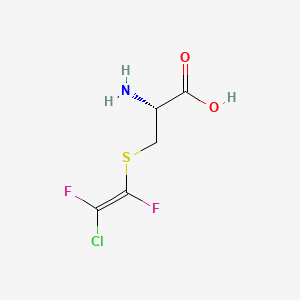
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- is a synthetic compound with the molecular formula C5H6ClF2NO2S It is characterized by the presence of a cysteine moiety linked to a 2-chloro-1,2-difluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- typically involves the reaction of cysteine with 2-chloro-1,2-difluoroethene under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (Z)-: A stereoisomer with different spatial arrangement of atoms.
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, ®-: Another stereoisomer with a different chiral center configuration.
Uniqueness
1-Cysteine, S-(2-chloro-1,2-difluoroethenyl)-, (E)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules
Properties
CAS No. |
79338-54-8 |
|---|---|
Molecular Formula |
C5H6ClF2NO2S |
Molecular Weight |
217.62 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(E)-2-chloro-1,2-difluoroethenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C5H6ClF2NO2S/c6-3(7)4(8)12-1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/b4-3-/t2-/m0/s1 |
InChI Key |
VJZUZDUNMYBEKF-TWXZUWJZSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S/C(=C(\F)/Cl)/F |
Canonical SMILES |
C(C(C(=O)O)N)SC(=C(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


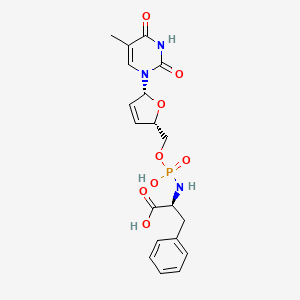
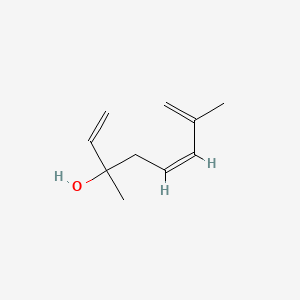

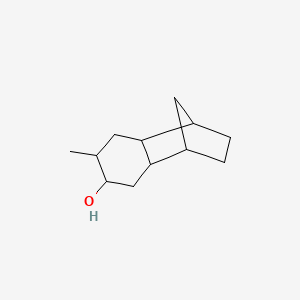
![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
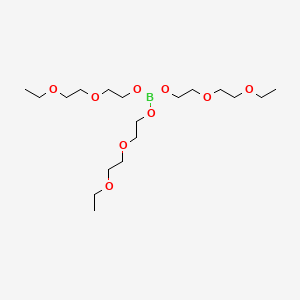
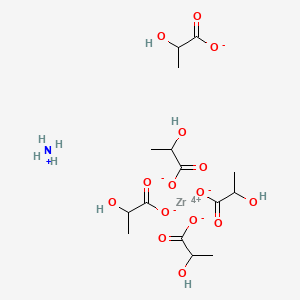

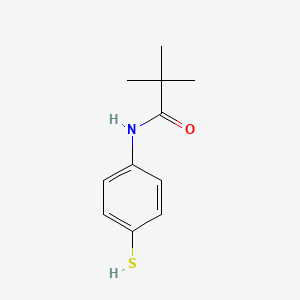
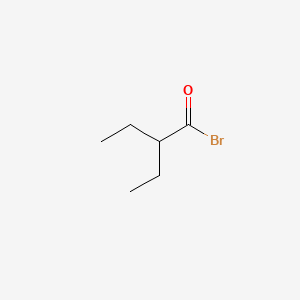
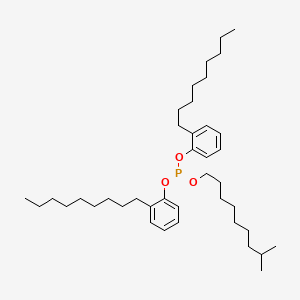
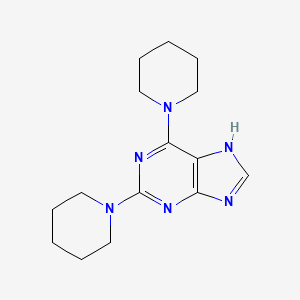

![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)
